molecular formula C23H21NO2 B5027246 N-(diphenylmethyl)-3-(prop-2-en-1-yloxy)benzamide

N-(diphenylmethyl)-3-(prop-2-en-1-yloxy)benzamide

Cat. No.: B5027246
M. Wt: 343.4 g/mol
InChI Key: GMRQENVEUGTXMI-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-3-(prop-2-en-1-yloxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom and a prop-2-en-1-yloxy group attached to the benzamide moiety

Properties

IUPAC Name

N-benzhydryl-3-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-2-16-26-21-15-9-14-20(17-21)23(25)24-22(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h2-15,17,22H,1,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRQENVEUGTXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)-3-(prop-2-en-1-yloxy)benzamide typically involves the reaction of 3-(prop-2-en-1-yloxy)benzoic acid with diphenylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl group of the benzamide moiety.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the benzamide nitrogen. Reagents like alkyl halides or acyl chlorides can be used for such transformations.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(diphenylmethyl)-3-(prop-2-en-1-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the design of new drugs and therapeutic agents.

    Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of novel pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-3-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The diphenylmethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the prop-2-en-1-yloxy group can modulate its reactivity and stability. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

N-(diphenylmethyl)-3-(prop-2-en-1-yloxy)benzamide can be compared with other benzamide derivatives:

    N-(diphenylmethyl)-3-(prop-2-yn-1-yloxy)benzamide: Similar structure but with a prop-2-yn-1-yloxy group instead of prop-2-en-1-yloxy. This compound may exhibit different reactivity and biological activity.

    N-(diphenylmethyl)-3-(methoxy)benzamide: Contains a methoxy group instead of prop-2-en-1-yloxy. This structural difference can influence its chemical properties and applications.

    N-(diphenylmethyl)-3-(ethoxy)benzamide: Features an ethoxy group, which can alter its solubility and reactivity compared to the prop-2-en-1-yloxy derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

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